3-Methyl-3-(piperazin-1-yl)butan-2-one
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Overview
Description
3-Methyl-3-(piperazin-1-yl)butan-2-one is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(piperazin-1-yl)butan-2-one typically involves the nucleophilic substitution reaction of 3-methyl-2-butanone with piperazine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification steps such as distillation or recrystallization are employed to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(piperazin-1-yl)butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of new piperazine derivatives with different functional groups .
Scientific Research Applications
3-Methyl-3-(piperazin-1-yl)butan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Methyl-3-(piperazin-1-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting antiproliferative effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound is a hybrid consisting of isothiazole and piperazine moieties and is used as an antipsychotic drug.
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: This compound has been studied for its antiproliferative activity against human cancer cell lines.
Uniqueness
3-Methyl-3-(piperazin-1-yl)butan-2-one is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its versatility as a building block in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H18N2O |
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Molecular Weight |
170.25 g/mol |
IUPAC Name |
3-methyl-3-piperazin-1-ylbutan-2-one |
InChI |
InChI=1S/C9H18N2O/c1-8(12)9(2,3)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3 |
InChI Key |
UVUZSTGQKCTYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)N1CCNCC1 |
Origin of Product |
United States |
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